Syk Kinase Peptide Substrate

Description

Properties

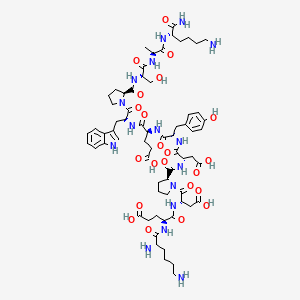

Molecular Formula |

C66H94N16O22 |

|---|---|

Molecular Weight |

1463.5 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H94N16O22/c1-34(56(94)73-41(55(70)93)13-5-7-25-68)72-62(100)48(33-83)80-64(102)50-15-9-26-81(50)65(103)46(29-36-32-71-40-12-3-2-10-38(36)40)78-59(97)43(21-23-52(87)88)75-60(98)44(28-35-16-18-37(84)19-17-35)76-61(99)45(30-53(89)90)77-63(101)49-14-8-27-82(49)66(104)47(31-54(91)92)79-58(96)42(20-22-51(85)86)74-57(95)39(69)11-4-6-24-67/h2-3,10,12,16-19,32,34,39,41-50,71,83-84H,4-9,11,13-15,20-31,33,67-69H2,1H3,(H2,70,93)(H,72,100)(H,73,94)(H,74,95)(H,75,98)(H,76,99)(H,77,101)(H,78,97)(H,79,96)(H,80,102)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t34-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

MBTRRAYTEDSFOH-XSRKEJNYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Designing the Tools of Discovery: A Technical Guide to Syk Kinase Peptide Substrate Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction across a variety of cell types, particularly in the hematopoietic lineage. Its involvement in immune responses, allergic reactions, and the pathogenesis of various diseases, including autoimmune disorders and cancers, has made it a prime target for therapeutic intervention. The development of specific and efficient peptide substrates for Syk is paramount for high-throughput screening of inhibitors, detailed kinetic analysis, and elucidating its complex signaling networks. This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and key data associated with the design and synthesis of Syk kinase peptide substrates.

Core Principles of Syk Kinase Substrate Recognition

Syk kinase, like other protein kinases, recognizes and phosphorylates specific amino acid sequences within its protein substrates. The primary determinant of this specificity lies in the amino acids surrounding the target tyrosine residue. A well-established recognition motif for Syk is the Immunoreceptor Tyrosine-based Activation Motif (ITAM), which contains the consensus sequence Yxx(L/I)x(6-12)Yxx(L/I). Upon phosphorylation of the tyrosine residues within ITAMs by Src-family kinases, Syk's tandem SH2 domains bind to these phosphotyrosines, leading to a conformational change and activation of the Syk kinase domain.

Beyond the native ITAM sequence, the design of optimal synthetic peptide substrates involves the consideration of several factors:

-

Amino Acid Preferences: The residues immediately flanking the target tyrosine play a crucial role in substrate recognition and phosphorylation efficiency.

-

Peptide Length: The length of the peptide can influence its binding affinity and solubility.

-

Secondary Structure: The conformation of the peptide in solution can affect its accessibility to the kinase's active site.

-

Specificity: Ideally, a synthetic substrate should be highly specific for Syk to avoid off-target phosphorylation by other kinases present in a biological sample.

Quantitative Analysis of Syk Kinase Peptide Substrates

The efficiency of a peptide substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher binding affinity of the substrate for the kinase, while a higher kcat value signifies a faster rate of phosphorylation. The catalytic efficiency is often expressed as the kcat/Km ratio. The following table summarizes the kinetic data for several reported Syk kinase peptide substrates.

| Peptide Substrate Name | Sequence | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹µM⁻¹) | Reference |

| Syktide | RRRAAEDDE(L-Htc)EEV | 11 | 73 | 6.64 | [1] |

| SOX Peptide | Not specified | 6 | 22 | 3.67 | [2] |

| SAStide | Cell-permeable peptide with Syk substrate motif | Khalf = 86 ± 10 | 216 | 2.51 | [3] |

| Commercially Available | KEDPDYEWPSAK-NH2 | Not Reported | Not Reported | Not Reported | [4] |

Note: The SOX peptide's Km for ATP was reported to be 29 µM[2]. Khalf is analogous to Km for substrates exhibiting sigmoidal kinetics[3].

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tyrosine-Containing Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its milder deprotection conditions compared to the Boc strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (20% v/v)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

-

Solid-phase synthesis vessel

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then air-dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Syk Kinase Activity Assay using Radiolabeled ATP

This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the peptide substrate, providing a direct measure of kinase activity.

Materials:

-

Recombinant active Syk kinase

-

Synthesized peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Unlabeled ("cold") ATP

-

Stopping solution (e.g., phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

Step-by-Step Protocol:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the desired concentration of the peptide substrate, and any inhibitors or activators being tested.

-

Initiate the Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mix. The final ATP concentration should be close to the Km of Syk for ATP to ensure accurate kinetic measurements.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The acidic nature of the paper denatures the kinase and stops the reaction.

-

Wash the Phosphocellulose Paper: Wash the phosphocellulose papers multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the peptide substrate based on the specific activity of the [γ-³²P]ATP. Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing Syk Kinase Signaling and Experimental Workflows

To better understand the context in which these peptide substrates are utilized, the following diagrams illustrate the Syk kinase signaling pathway and the general workflows for substrate design and synthesis.

Caption: Syk Kinase Signaling Pathway Activation.

Caption: Workflow for Syk Kinase Peptide Substrate Design and Synthesis.

Conclusion

The design and synthesis of specific and efficient peptide substrates are fundamental to advancing our understanding of Syk kinase and for the development of novel therapeutics. This guide has provided a comprehensive overview of the key principles, quantitative data, and detailed experimental protocols necessary for researchers in this field. By leveraging both empirical screening methods and computational design approaches, the development of next-generation Syk kinase substrates will continue to be a critical enabler of drug discovery and the detailed dissection of its complex signaling pathways.

References

- 1. Specific monitoring of Syk protein kinase activity by peptide substrates including constrained analogs of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

Endogenous Substrates of Spleen Tyrosine Kinase: A Technical Guide for Researchers

Abstract

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, most notably hematopoietic cells. It is integral to immune responses, mediating signaling from immunoreceptors such as the B-cell receptor (BCR). The identification and characterization of its endogenous substrates are crucial for a comprehensive understanding of its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the known endogenous substrates of Syk, presenting quantitative data on their phosphorylation, detailing the experimental protocols for their identification and validation, and illustrating the signaling pathways in which they participate. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, immunology, and oncology.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a 72 kDa cytoplasmic protein tyrosine kinase characterized by the presence of two tandem N-terminal Src homology 2 (SH2) domains and a C-terminal kinase domain. These domains are connected by linker regions, interdomain A and interdomain B. Syk is essential for signaling downstream of receptors that utilize immunoreceptor tyrosine-based activation motifs (ITAMs). Upon receptor engagement, ITAMs are phosphorylated by Src family kinases, creating docking sites for the SH2 domains of Syk. This recruitment to the plasma membrane leads to a conformational change and activation of Syk, which then phosphorylates a multitude of downstream substrates, initiating a cascade of signaling events that regulate cellular processes such as proliferation, differentiation, and phagocytosis. Given its central role in these pathways, dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders and hematological malignancies, making it an attractive therapeutic target.

Identified Endogenous Substrates of Syk

A growing number of endogenous substrates for Syk have been identified through various methods, including proteomic approaches and traditional biochemical assays. These substrates are involved in a wide array of cellular functions, from signal transduction and cytoskeletal rearrangement to cell-cell adhesion. Some of the most well-characterized substrates are central to B-cell activation. A summary of key endogenous substrates is presented in Table 1.

| Substrate Protein | Full Name | Cellular Function | Key Phosphorylation Sites (Tyrosine) |

| BLNK | B-cell Linker | Adaptor protein in B-cell receptor signaling, recruits PLCγ2 and Btk. | Y84, Y96 |

| PLCγ2 | Phospholipase C gamma 2 | Effector enzyme that generates second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). | Y753, Y759 |

| Vav1 | Vav Guanine Nucleotide Exchange Factor 1 | Guanine nucleotide exchange factor (GEF) for Rho family GTPases, involved in cytoskeletal rearrangement. | Y174[1] |

| Btk | Bruton's Tyrosine Kinase | Tec family kinase crucial for B-cell development and activation. | Y551 (phosphorylation by Syk is BLNK-dependent) |

| E-cadherin | Epithelial Cadherin | Cell adhesion molecule. | Not specified |

| α-catenin | Alpha-Catenin | Component of adherens junctions, links cadherins to the actin cytoskeleton. | Not specified |

| SLP-76 | SH2 domain-containing leukocyte protein of 76 kDa | Adaptor protein in T-cell and myeloid cell signaling. | Multiple |

| Cbl | Casitas B-lineage Lymphoma | E3 ubiquitin ligase involved in negative regulation of signaling. | Multiple |

Quantitative Analysis of Syk-Substrate Interactions

The efficiency of substrate phosphorylation by a kinase is described by the Michaelis-Menten kinetic parameters, Km and kcat. While extensive kinetic analyses of Syk have been performed using synthetic peptide substrates, data for full-length endogenous protein substrates are less common in the literature. This is often due to the complexities of purifying active, full-length substrate proteins in sufficient quantities for detailed kinetic studies. However, some studies have determined apparent kinetic constants for key substrates.

| Endogenous Substrate | Apparent Km (µM) | Vmax (units/min/mg) | Notes |

| BLNK | 43.2[2] | 37.1[2] | Data from in vitro phosphorylation assay using purified recombinant proteins. |

| PLCγ2 | 83.3[2] | ~0.93[2] | Vmax is approximately 40-fold lower than for BLNK.[2] |

| Vav1 | Not available | Not available | Vav1 is a known direct substrate, but specific kinetic parameters for its phosphorylation by Syk are not readily available in the literature. |

Signaling Pathways Involving Syk Substrates

Syk and its substrates are integral components of several critical signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Syk is activated and phosphorylates downstream substrates, leading to the activation of multiple signaling arms that ultimately control B-cell fate.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a canonical example of Syk-mediated signal transduction. Following BCR engagement, Syk phosphorylates the adaptor protein BLNK, which then serves as a scaffold to recruit other signaling molecules, including PLCγ2 and Btk. This leads to the activation of downstream pathways that result in calcium mobilization, activation of transcription factors like NF-κB and NFAT, and ultimately, B-cell proliferation, differentiation, and antibody production.

Experimental Protocols for Identifying and Validating Syk Substrates

The identification of kinase substrates is a multi-step process that often involves an initial discovery phase using high-throughput methods, followed by validation through more targeted biochemical assays. Below are detailed methodologies for key experiments.

Identification of Syk Substrates using Phosphoproteomics

A powerful strategy for identifying direct kinase substrates is the Kinase Assay-Linked with Phosphoproteomics (KALIP) approach. This method combines an in vitro kinase assay with in vivo phosphoproteomic analysis to identify high-confidence substrates.

5.1.1. In Vitro Kinase Assay with Cellular Protein Extracts

-

Cell Culture and Lysis:

-

Culture human DG75 B-cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

To enhance global tyrosine phosphorylation, treat cells with a protein-tyrosine phosphatase inhibitor like pervanadate.

-

Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

-

Isolation of Phosphorylated Proteins:

-

Isolate tyrosine-phosphorylated proteins from the cell lysate using immunoprecipitation with anti-phosphotyrosine antibodies (e.g., a mixture of PT66 and PY20) conjugated to agarose beads.

-

-

Dephosphorylation of Substrate Pool:

-

Wash the immunoprecipitated proteins extensively.

-

Remove the phosphate groups from the isolated proteins using a non-specific phosphatase (e.g., alkaline phosphatase).

-

Inactivate the phosphatase by heat treatment (e.g., 75°C for 5 minutes).

-

-

In Vitro Kinase Reaction:

-

Resuspend the dephosphorylated protein pool in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM ATP).

-

Add purified, active Syk kinase (e.g., 300 ng) to the reaction mixture.

-

Incubate at 30°C for 30 minutes to allow for re-phosphorylation of Syk substrates.

-

Quench the reaction by adding a high concentration of urea.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

Enrich for newly phosphorylated peptides using a phosphopeptide enrichment method (e.g., Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC)).

-

5.1.2. In Vivo Phosphoproteomic Analysis

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

-

Culture two populations of cells in parallel: one in "light" medium containing normal amino acids and another in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

-

Allow for at least five cell doublings to ensure complete incorporation of the heavy amino acids.

-

-

Kinase Inhibition and Cell Lysis:

-

Treat the "heavy" labeled cells with a Syk inhibitor (e.g., piceatannol) and the "light" labeled cells with a vehicle control.

-

Harvest and lyse the cells separately.

-

-

Protein Digestion and Phosphopeptide Enrichment:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the combined protein mixture into peptides using trypsin.

-

Enrich for phosphotyrosine-containing peptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of "light" and "heavy" phosphopeptides. Peptides that show a significant decrease in the "heavy" (inhibitor-treated) channel are considered Syk-dependent phosphorylation events in vivo.

-

5.1.3. Data Analysis:

- Compare the list of proteins identified in the in vitro kinase assay with the list of proteins showing Syk-dependent phosphorylation in the in vivo analysis. Proteins found in both datasets are considered high-confidence, direct endogenous substrates of Syk.

Validation by Immunoprecipitation and In Vitro Kinase Assay

This method is used to validate if a specific candidate protein is a direct substrate of Syk.

-

Immunoprecipitation of the Substrate:

-

Lyse cells expressing the candidate substrate protein.

-

Incubate the cell lysate with an antibody specific to the candidate protein overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complex.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

In Vitro Kinase Assay:

-

Resuspend the beads with the immunoprecipitated substrate in a kinase buffer.

-

Add purified, active Syk kinase and ATP.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Detection of Phosphorylation:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a pan-phosphotyrosine antibody to detect the phosphorylation of the immunoprecipitated substrate.

-

As a loading control, strip the membrane and re-probe with an antibody against the substrate protein itself. An increase in the phosphotyrosine signal in the presence of Syk confirms that the candidate protein is a direct substrate.

-

Experimental Workflows

The workflows for identifying and validating Syk substrates can be visualized to provide a clear overview of the experimental processes.

Workflow for Phosphoproteomic Identification of Syk Substrates (KALIP)

Workflow for Substrate Validation

Conclusion

The study of endogenous Syk substrates is a rapidly evolving field, driven by advances in mass spectrometry-based proteomics. The identification of a broad range of substrates has expanded our understanding of Syk's role beyond classical immunoreceptor signaling to include functions in cell adhesion, cytoskeletal regulation, and potentially, tumor suppression or promotion depending on the cellular context. The methodologies outlined in this guide provide a robust framework for the discovery and validation of novel Syk substrates. A thorough characterization of these kinase-substrate relationships will continue to be paramount for elucidating the complex signaling networks governed by Syk and for the rational design of next-generation kinase inhibitors for therapeutic intervention.

References

An In-depth Technical Guide to the Discovery of Spleen Tyrosine Kinase (Syk) Substrate Recognition Motifs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1][2][3] It is critically involved in mediating signals downstream of immunoreceptors, including the B-cell receptor (BCR), Fc receptors, and C-type lectin receptors.[4][5][6][7] Given its central role in immune cell activation, cellular adhesion, and osteoclast maturation, Syk has emerged as a significant therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders, and hematological malignancies.[4][6] A thorough understanding of how Syk recognizes and phosphorylates its substrates is fundamental to elucidating its biological functions and for the rational design of specific inhibitors. This guide provides a comprehensive overview of the discovery of Syk's substrate recognition motif, detailing the experimental methodologies and presenting key quantitative data.

Syk Kinase Substrate Recognition Motif

The efficiency and specificity of protein kinases are largely determined by the amino acid sequences flanking the phosphorylation site on their substrates.[8] For Syk, a consensus substrate recognition motif has been identified through various experimental approaches, including peptide library screening and phosphoproteomic analysis of known substrates.

The generally accepted consensus motif for Syk phosphorylation is characterized by a preference for acidic residues surrounding the target tyrosine (Y). A more detailed representation of this motif is often depicted as:

(D/E)-X-X-Y-X-X-(L/I)

Where:

-

Y is the tyrosine phosphorylation site.

-

(D/E) indicates a strong preference for aspartic acid (D) or glutamic acid (E) at the -3 or -2 position relative to the tyrosine.

-

X represents any amino acid.

-

(L/I) indicates a preference for leucine (L) or isoleucine (I) at the +3 position.

Further studies have refined this, showing a clear enrichment of acidic residues in the vicinity of the phosphorylated tyrosine.[9][10] For instance, phosphoproteomic analysis has revealed a consensus sequence with acidic amino acids clustered around the target tyrosine, such as DDYEEEE .[11]

Quantitative Data on Syk Substrates and Kinetics

The interaction between Syk and its substrates can be quantified through kinetic parameters and by identifying specific phosphorylation sites on various proteins.

Table 1: Known Syk Substrates and Phosphorylation Sites

| Substrate Protein | Phosphorylation Site(s) | Cellular Context | Reference |

| BLNK (B-cell linker protein) | Multiple Tyrosines | B-cells | [12][13] |

| PLCγ2 (Phospholipase C gamma 2) | Multiple Tyrosines | B-cells | [9][14] |

| VAV1 | Multiple Tyrosines | Hematopoietic cells | [4][13] |

| SLP-76/SLP-65 | Multiple Tyrosines | T-cells, B-cells | [4][12] |

| BTK (Bruton's tyrosine kinase) | Multiple Tyrosines | B-cells | [9][13] |

| PKA Cα (PKA catalytic subunit) | Tyr-330 | Breast cancer cells, B-cells | [11] |

| E-cadherin | Tyrosine (site unspecified) | Cancer cells | [15] |

| α-catenin | Tyrosine (site unspecified) | Cancer cells | [15] |

| STIP1 (Stress-induced protein 1) | Tyr-354 | B-cells | [9] |

Table 2: Kinetic Parameters of Syk Kinase Activity

| Substrate | Km (μM) | kcat (min-1) | Reference |

| SOX peptide | 6 ± 1 | - | [16] |

| ATP | 29 ± 3 | - | [16] |

| Syktide (RRRAAEDDE(L-Htc)EEV) | 11 | 73 | [17] |

| Y7 Sox-based peptide | - | - | [18] |

Note: kcat values are often dependent on specific assay conditions and may not be directly comparable across different studies.

Experimental Protocols for Substrate Motif Discovery

Several key experimental methodologies have been instrumental in identifying and characterizing Syk kinase substrates and its recognition motif.

Peptide Array Screening

This high-throughput method is used to rapidly determine the preferred phosphorylation motif of a kinase.[19][20]

Methodology:

-

Library Preparation: A combinatorial peptide library is synthesized. This library consists of hundreds of biotinylated peptides where the amino acid sequence is systematically varied at positions surrounding a central tyrosine residue.[8][19]

-

Kinase Reaction: The peptide library is arrayed in multi-well plates. The purified, active Syk kinase is added to each well along with radiolabeled ATP (e.g., [γ-33P]ATP) and a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[2][19] The reaction is incubated at 30°C for a defined period (e.g., 15-60 minutes).[3]

-

Capture and Detection: After the reaction, the biotinylated peptides are captured on a streptavidin-coated membrane.[19] The membrane is washed to remove unbound ATP.

-

Analysis: The amount of incorporated radiolabel into each peptide is quantified using a phosphor screen or similar imaging system. The relative phosphorylation of each peptide in the array reveals the preferred amino acids at each position, thus defining the consensus motif.[19]

Mass Spectrometry-based Phosphoproteomics

This powerful approach identifies endogenous Syk substrates and their phosphorylation sites within a cellular context.[21][22] A common strategy is the Kinase Assay Linked with Phosphoproteomics (KALIP).[21]

Methodology:

-

Cell Culture and Lysis: Two populations of cells are cultured: one expressing active Syk and a control group where Syk is inhibited (e.g., using a specific inhibitor like R406 or BAY 61-3606) or knocked down (e.g., via RNA interference).[15][23] Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Phosphopeptide Enrichment: Proteins from the cell lysates are digested into peptides (e.g., with trypsin). Phosphotyrosine-containing peptides are then enriched using methods like immunoprecipitation with anti-phosphotyrosine antibodies or affinity chromatography (e.g., PolyMAC).[21]

-

Mass Spectrometry Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS spectra are used to determine the amino acid sequence of the peptides and pinpoint the exact site of tyrosine phosphorylation.[9][21]

-

Data Analysis and Motif Discovery: By comparing the phosphoproteomes of the Syk-active and Syk-inhibited cells, researchers can identify phosphorylation events that are dependent on Syk activity.[9] The sequences of these identified phosphopeptides are then aligned to deduce the consensus recognition motif using tools like Motif-X.[9][10]

In Vitro Kinase Assay

This is a fundamental technique to confirm direct phosphorylation of a putative substrate by Syk and to determine kinetic parameters.[2][3]

Methodology:

-

Reagents: Purified active Syk kinase, the purified candidate substrate protein or a synthetic peptide substrate, ATP (radiolabeled for detection or non-labeled for other methods), and a suitable kinase reaction buffer are required.[2][3]

-

Reaction Setup: The kinase, substrate, and buffer are combined in a reaction vessel. The reaction is initiated by the addition of ATP. For kinetic studies, varying concentrations of the substrate and ATP are used.[16]

-

Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a specific time.[3] Aliquots may be taken at different time points for time-course experiments.

-

Detection and Quantification: The extent of phosphorylation is measured. This can be done by:

-

Radiometric Assay: Using [γ-32P]ATP or [γ-33P]ATP and detecting the incorporation of the radiolabel into the substrate via SDS-PAGE and autoradiography or by spotting onto a membrane.[3]

-

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[2]

-

ELISA-based Assay: If the substrate is biotinylated, it can be captured on a streptavidin-coated plate, and the phosphorylation can be detected using a fluorescently-labeled anti-phosphotyrosine antibody.[24]

-

-

Kinetic Analysis: For determining Km and kcat, initial reaction velocities are measured at different substrate concentrations and the data are fitted to the Michaelis-Menten equation.[16]

Visualizations: Signaling Pathways and Experimental Workflows

Syk Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 7. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Syk inhibits the activity of protein kinase A by phosphorylating tyrosine 330 of the catalytic subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Activation of the Syk tyrosine kinase is insufficient for downstream signal transduction in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoproteomic analysis of Syk kinase signaling in human cancer cells reveals its role in cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Specific monitoring of Syk protein kinase activity by peptide substrates including constrained analogs of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of protein kinase specificity using arrayed positional scanning peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to nilotinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Spleen Tyrosine Kinase (Syk) in B-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (Syk) is a non-receptor protein tyrosine kinase that serves as a critical intracellular signaling mediator for the B-cell receptor (BCR).[1][2] Upon antigen engagement with the BCR, Syk is recruited to the receptor complex and activated, initiating a cascade of downstream signaling events essential for B-cell development, activation, proliferation, and differentiation.[3][4] Its central role in these processes has made it a key therapeutic target for a range of B-cell malignancies and autoimmune disorders.[1][2][5] This guide provides an in-depth examination of Syk's function within the BCR pathway, detailing its activation mechanism, downstream effectors, regulatory controls, and the methodologies used to study its activity.

The B-Cell Receptor and the Initiation of Signaling

The B-cell receptor (BCR) is a multimeric protein complex on the B-cell surface composed of a membrane-bound immunoglobulin (mIg) molecule, responsible for antigen binding, and a signal-transducing heterodimer of Ig-α (CD79a) and Ig-β (CD79b).[3][6][7] The cytoplasmic tails of CD79a and CD79b contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[6][7]

Antigen binding causes the aggregation of BCRs, which brings them into proximity with Src family kinases such as Lyn, Fyn, and Blk.[8][7] This clustering facilitates the rapid phosphorylation of tyrosine residues within the ITAMs of CD79a and CD79b by these Src kinases.[3][4][9] This phosphorylation event is the crucial first step that creates docking sites for Syk, thereby initiating the entire downstream signaling cascade.[4][6]

Syk Kinase: Structure, Recruitment, and Activation

Syk is a 72 kDa cytoplasmic protein tyrosine kinase characterized by two N-terminal tandem Src homology 2 (SH2) domains and a C-terminal kinase (catalytic) domain.[6][10]

The activation sequence is a tightly regulated, multi-step process:

-

Recruitment to the BCR: The doubly phosphorylated ITAMs (dp-ITAMs) on CD79a/b serve as high-affinity binding sites for the tandem SH2 domains of Syk.[4][6][9] This interaction is essential for recruiting Syk from the cytoplasm to the plasma membrane where the activated receptor complex is located.[11][12]

-

Conformational Change and Partial Activation: The binding of Syk's SH2 domains to the dp-ITAMs induces a conformational change that relieves an autoinhibitory interaction, leading to a partial activation of its kinase domain.[13]

-

Full Activation by Phosphorylation: Full enzymatic activation of Syk requires further phosphorylation events. This occurs through two primary mechanisms:

-

Trans-phosphorylation by Src-family kinases: Lyn can phosphorylate key tyrosine residues in the linker region between Syk's SH2 and kinase domains (such as Y348 and Y352), which promotes full Syk activation.[13][14]

-

Trans-autophosphorylation: Once partially active, Syk molecules can phosphorylate each other on key tyrosine residues within the activation loop of the kinase domain (Y525/526), leading to a significant increase in catalytic activity and signal amplification.[14][15] Syk itself can also phosphorylate additional ITAMs, creating more docking sites and establishing a positive feedback loop.[9]

-

Downstream Signaling Pathways Orchestrated by Syk

Activated Syk acts as a central hub, phosphorylating a multitude of downstream adaptor proteins and enzymes to propagate the signal. This leads to the activation of several major pathways that collectively determine the B-cell's fate.[8][6]

-

PLCγ2 Pathway and Calcium Mobilization: Syk phosphorylates and activates Phospholipase C-gamma 2 (PLCγ2).[9] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from endoplasmic reticulum stores, a critical signal for transcription factor activation.[16] DAG, in turn, activates Protein Kinase C (PKC).

-

PI3K/Akt Pathway and Cell Survival: Syk activation leads to the phosphorylation of adaptor proteins like CD19 and BCAP, which recruit and activate Phosphoinositide 3-kinase (PI3K).[6] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate kinases such as Akt and Btk. This pathway is paramount for promoting B-cell survival, proliferation, and metabolic activity.[17]

-

MAPK Pathway and Gene Expression: The signalosome assembled around Syk also activates Ras/Raf/MEK/ERK (MAPK) pathways. This is often mediated through the adaptor protein BLNK (also known as SLP-65), which is a key substrate of Syk.[6][18] The MAPK cascade ultimately leads to the activation of transcription factors like AP-1, which regulate genes involved in B-cell activation and differentiation.

-

NF-κB Activation: The BCR signalosome, through PKC and other intermediates, activates the IKK complex, leading to the degradation of IκB and the subsequent nuclear translocation of the transcription factor NF-κB. NF-κB is a master regulator of genes involved in inflammation, survival, and cell proliferation.

Regulation of Syk Signaling

The intensity and duration of BCR signaling are tightly controlled to ensure appropriate responses and prevent autoimmunity. Syk is a key point of this regulation.

-

Inhibitory Phosphorylation: While phosphorylation is required for activation, phosphorylation at specific sites can be inhibitory. For instance, the Src-family kinase Lyn can phosphorylate Syk on Tyr-317, which dampens the Ca²⁺ signal and negatively regulates the pathway.[9][19]

-

Dual-Specificity Kinase Activity: In a surprising feedback mechanism, Syk itself can act as a serine kinase.[6] It phosphorylates serine 197 (S197) in the cytoplasmic tail of Ig-α, which inhibits the signal output from the BCR, establishing a negative feedback loop.[6]

-

Ubiquitination: Following activation, Syk can be ubiquitinated by E3 ligases of the Cbl family.[9] This modification can regulate Syk's activity and localization, independent of protein degradation.[9]

-

Inhibitory Co-receptors: Co-receptors like CD22 and FcγRIIb recruit phosphatases such as SHP-1 to the BCR signalosome.[3] These phosphatases can dephosphorylate ITAMs, Syk itself, or other downstream targets, thereby terminating the signal.

Quantitative Data on Syk Kinase

Quantitative analysis of Syk's biochemical properties is crucial for understanding its function and for the rational design of inhibitors.

Table 1: Kinetic Parameters of Human Syk Kinase

| Parameter | Substrate | Value | Conditions | Reference |

|---|---|---|---|---|

| Km | ATP | 29 ± 3 µM | Active Syk, SOX peptide substrate | [20] |

| Km | SOX peptide | 6 ± 1 µM | Active Syk, excess ATP | [20] |

| kcat | SOX peptide | 22 ± 3 min⁻¹ | Active Syk at 17 nM |[20] |

Table 2: IC₅₀ Values of Selected Syk Inhibitors in Chronic Lymphocytic Leukemia (CLL) Cells | Inhibitor | Target(s) | Effect on CLL Cell Viability (48h) | Reference | | :--- | :--- | :--- | :--- | :--- | | P142-76 | Highly selective Syk | Mean relative viability decreased to 78% ± 4% |[21] | | P505-15 | Highly selective Syk | Mean relative viability decreased to 62% ± 5% |[21] | | Fostamatinib (R788) | Syk, Flt3, Jak, Lck | Clinically active in CLL patients |[22][21] | | Entospletinib (GS-9973) | Selective Syk | Promising results in relapsed/refractory CLL |[1][23] | | Cerdulatinib (PRT062070) | Dual Syk/JAK | Induces apoptosis in B-cell lymphoma lines |[1] |

Syk as a Therapeutic Target in Disease

Given that Syk is essential for BCR signaling, it is a rational therapeutic target for diseases driven by aberrant B-cell activation.[15]

-

B-Cell Malignancies: In cancers like Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), malignant cells are dependent on tonic or antigen-driven BCR signaling for survival and proliferation.[5][15] Inhibiting Syk disrupts these crucial survival signals, leading to apoptosis of the cancer cells.[22][21]

-

Autoimmune Diseases: In autoimmune conditions such as rheumatoid arthritis and lupus, autoreactive B cells produce antibodies that cause tissue damage. By blocking Syk, inhibitors can dampen the activation of these B cells, reducing autoantibody production and inflammation.[2]

Key Experimental Protocols

Studying Syk function requires a variety of biochemical and cell-based assays.

A. In Vitro Syk Kinase Activity Assay (ADP-Glo™ Method)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[24]

-

Principle: The kinase reaction is performed, then remaining ATP is depleted. The ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal.[24]

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine SYK Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), a peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and recombinant active Syk enzyme.[24][25] Add the test inhibitor (e.g., P505-15) or DMSO as a control.

-

Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 10 µM). Incubate at 30°C for a set time (e.g., 30-60 minutes).[24]

-

ADP Detection:

-

Measurement: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and thus to Syk activity.

-

B. Analysis of Syk Phosphorylation in Cells via Immunoprecipitation and Western Blot

This protocol allows for the direct assessment of Syk activation state within a cellular context.

-

Principle: Syk is isolated from cell lysates using a specific antibody, and its phosphorylation status is detected using an antibody that recognizes phosphotyrosine.

-

Methodology:

-

Cell Stimulation: Culture B cells (e.g., Ramos or primary B cells) and stimulate them by cross-linking their BCRs with anti-IgM or anti-IgD antibodies for various time points (e.g., 0, 1, 5, 10 minutes).[26]

-

Cell Lysis: Wash cells in cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the cleared lysate with a primary antibody against Syk (e.g., anti-Syk clone 4D10) overnight at 4°C.[27]

-

Add protein A/G-agarose beads to capture the antibody-Syk complex.

-

Wash the beads extensively with lysis buffer to remove non-specific proteins.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Probe the membrane with a primary antibody against phosphotyrosine (e.g., clone 4G10).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-Syk antibody.[26]

-

-

Conclusion

Spleen Tyrosine Kinase is the central pillar of the B-cell receptor signaling pathway. Its recruitment to phosphorylated ITAMs and subsequent activation unleashes a complex and powerful signaling network that governs B-cell fate. This network controls everything from development and survival to the generation of a potent antibody response.[4][16] The absolute requirement of Syk for these functions makes it an exceptional target for therapeutic intervention in diseases characterized by dysregulated B-cell activity. A thorough understanding of its intricate activation mechanisms, downstream pathways, and regulatory controls continues to fuel the development of next-generation inhibitors for B-cell malignancies and autoimmune disorders.

References

- 1. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. B-cell receptor - Wikipedia [en.wikipedia.org]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the allosteric regulation of Syk association with receptor ITAM, a multi-state equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A role for the ITAM signaling module in specifying cytokine-receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

- 22. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. promega.com [promega.com]

- 25. promega.com [promega.com]

- 26. Activation of the Syk tyrosine kinase is insufficient for downstream signal transduction in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Non-receptor tyrosine kinase Syk substrate identification

An In-depth Technical Guide on the Identification of Non-Receptor Tyrosine Kinase Syk Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies, data presentation, and signaling pathways involved in the identification and validation of substrates for the non-receptor tyrosine kinase, Syk.

Introduction to Syk and Substrate Identification

Spleen tyrosine kinase (Syk) is a critical mediator of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs) and Fc receptors. Its activation is pivotal for cellular processes such as proliferation, differentiation, and phagocytosis. The identification of Syk substrates is fundamental to understanding its biological roles and its implication in diseases like autoimmune disorders and cancer.

The process of identifying a direct Syk substrate involves demonstrating that Syk can directly phosphorylate a target protein on a specific tyrosine residue within a physiological context. This typically requires a multi-faceted approach, combining initial screening methods with rigorous validation experiments.

Methodologies for Syk Substrate Identification

A combination of proteomic, biochemical, and cellular approaches is essential for the comprehensive identification and validation of Syk substrates.

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS)-based proteomics is a powerful, unbiased method for globally identifying kinase substrates. A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the quantitative comparison of protein phosphorylation between different cell populations.

Experimental Protocol: SILAC-based Phosphoproteomics

-

Cell Culture and Labeling: Two populations of cells are cultured. One is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium with stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆-arginine).

-

Cellular Perturbation: The "heavy"-labeled cells are stimulated to activate Syk (e.g., via BCR cross-linking), while the "light"-labeled cells serve as the unstimulated control.

-

Cell Lysis and Protein Digestion: The "light" and "heavy" cell populations are combined, lysed, and the proteins are digested into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Tyrosine-phosphorylated peptides are enriched from the mixed peptide population, often using immunoprecipitation with a pan-phosphotyrosine antibody.

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are used to identify the sequence of the phosphopeptides, and the relative signal intensities of the "heavy" and "light" isotopic pairs are used to quantify the change in phosphorylation upon Syk activation.

Experimental Workflow: SILAC for Syk Substrate Identification

Caption: SILAC workflow for quantitative phosphoproteomics.

In Vitro Kinase Assays

To confirm direct phosphorylation by Syk, in vitro kinase assays are performed using purified, active Syk and a candidate substrate protein.

Experimental Protocol: In Vitro Kinase Assay

-

Reagent Preparation: Purify recombinant active Syk and the putative substrate protein.

-

Kinase Reaction: Incubate the substrate with Syk in a kinase buffer containing ATP (often [γ-³²P]ATP for radioactive detection) at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Phosphorylation can be detected by autoradiography (if using [γ-³²P]ATP) or by Western blotting with a phospho-specific or pan-phosphotyrosine antibody.

Logical Workflow: Substrate Validation

Caption: Logical progression for validating a Syk substrate.

Quantitative Data of Identified Syk Substrates

Phosphoproteomic studies have identified numerous Syk substrates. The following table summarizes key substrates with their phosphorylation sites and representative quantitative data.

| Substrate Protein | Phosphorylation Site(s) | Fold Change (Syk-activated vs. control) | Cellular Function |

| BLNK (B-cell linker) | Y84, Y96 | >10 | Adaptor protein in B-cell signaling. |

| PLCγ2 (Phospholipase C gamma 2) | Y753, Y759, Y1217 | ~8-10 | Generates second messengers diacylglycerol and inositol trisphosphate. |

| VAV1 (Vav guanine nucleotide exchange factor 1) | Y160, Y174 | ~6-8 | Regulates Rho family GTPases, involved in cytoskeletal rearrangement. |

| CBL (Casitas B-lineage lymphoma) | Y700, Y774 | ~5-7 | E3 ubiquitin ligase, negative regulator of signaling. |

| SHIP1 (SH2 domain-containing inositol 5-phosphatase 1) | Y1020 | ~4-6 | Phosphatase that negatively regulates PI3K signaling. |

Syk Signaling Pathways

Syk is a central kinase in multiple signaling pathways. Understanding these pathways is crucial for contextualizing the function of its substrates.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR-associated Src family kinases phosphorylate the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) of CD79A/B, creating docking sites for Syk. This leads to Syk activation and subsequent phosphorylation of downstream substrates, initiating a cascade that results in B-cell activation.

BCR Signaling Pathway Diagram

Syk Kinase Autophosphorylation: A Deep Dive into Regulatory Mechanisms and Functional Consequences

An In-depth Technical Guide for Researchers and Drug Development Professionals

Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins. Its activation is tightly regulated by a series of phosphorylation events, with autophosphorylation being a key mechanism for modulating its catalytic activity and its interaction with downstream signaling partners. This guide provides a comprehensive overview of the known autophosphorylation sites of Syk, their functional implications, and the experimental methodologies used to study them.

Overview of Syk Kinase Activation

Syk is recruited to the cell membrane following ligand binding to associated receptors, often through the interaction of its tandem SH2 domains with phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs). This initial recruitment leads to a conformational change that relieves autoinhibition and allows for the initiation of autophosphorylation. Autophosphorylation of Syk occurs at multiple tyrosine residues, primarily located in the linker region between the SH2 domains and the kinase domain, as well as within the activation loop of the kinase domain itself. These phosphorylation events serve to fully activate the kinase and create docking sites for downstream effector proteins containing SH2 domains.

Key Autophosphorylation Sites and Their Functions

The autophosphorylation of Syk is a hierarchical and complex process. Several key tyrosine residues have been identified as critical for its function. The following sections detail the roles of these sites.

Activation Loop Phosphorylation

The most critical autophosphorylation event for Syk's catalytic activity occurs within the activation loop of the kinase domain.

-

Tyrosines Y525 and Y526: (Human Syk) These residues, corresponding to Y519 and Y520 in murine Syk, are located in the activation loop. Their phosphorylation is essential for the full activation of the kinase. Phosphorylation of these sites induces a conformational change in the activation loop, moving it away from the catalytic cleft and allowing for substrate binding and efficient catalysis. Dual phosphorylation of Y525 and Y526 can lead to a dramatic increase in Syk's kinase activity.

Interdomain B Linker Region Phosphorylation

The linker region between the C-terminal SH2 domain and the kinase domain (Interdomain B) contains several important autophosphorylation sites that regulate Syk's activity and create binding sites for downstream signaling molecules.

-

Tyrosine Y323: Phosphorylation of Y323 creates a docking site for the SH2 domain of phospholipase C-gamma (PLCγ), leading to its activation. This interaction is crucial for downstream signaling pathways involving calcium mobilization and diacylglycerol (DAG) production.

-

Tyrosine Y348: This site serves as a binding site for the p85 subunit of phosphatidylinositol 3-kinase (PI3K), linking Syk activation to the PI3K/Akt signaling pathway.

-

Tyrosine Y352: Phosphorylation of Y352 is critical for the activation of the Vav family of guanine nucleotide exchange factors (GEFs), which in turn activate small GTPases of the Rho family, leading to cytoskeletal rearrangements. It also creates a binding site for the adaptor protein Cbl.

Quantitative Analysis of Syk Autophosphorylation

The functional consequences of Syk autophosphorylation can be quantified through various biochemical and cell-based assays. The following table summarizes the impact of phosphorylation on specific sites.

| Autophosphorylation Site | Fold Increase in Kinase Activity (approx.) | Interacting Proteins | Downstream Signaling Pathway |

| Y525/Y526 | 10-20 fold | - | Full catalytic activation |

| Y323 | - | PLCγ1, PLCγ2 | Calcium signaling, NFAT activation |

| Y348 | - | PI3K (p85), Cbl | PI3K/Akt pathway |

| Y352 | - | Vav, Cbl | Rac/Rho activation, cytoskeletal changes |

Note: The fold increase in kinase activity can vary depending on the experimental system and substrate used.

Experimental Protocols

The identification and functional characterization of Syk autophosphorylation sites rely on a combination of sophisticated experimental techniques.

In Vitro Kinase Assay for Syk Autophosphorylation

This protocol is designed to measure the autophosphorylation activity of recombinant Syk kinase in a controlled in vitro setting.

Materials:

-

Recombinant human Syk kinase (purified)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (adenosine triphosphate)

-

[γ-32P]ATP (for radioactive detection) or anti-phosphotyrosine antibodies (for non-radioactive detection)

-

SDS-PAGE gels and buffers

-

Phosphorimager or Western blotting equipment

Procedure:

-

Prepare a reaction mixture containing recombinant Syk kinase in kinase buffer.

-

Initiate the autophosphorylation reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive detection).

-

Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection, expose the gel to a phosphor screen and visualize using a phosphorimager.

-

For non-radioactive detection, transfer the proteins to a PVDF membrane and perform a Western blot using a specific anti-phosphotyrosine antibody.

-

Quantify the band intensity to determine the extent of autophosphorylation.

Mass Spectrometry-Based Identification of Autophosphorylation Sites

This protocol outlines the general workflow for identifying specific autophosphorylation sites using mass spectrometry.

Procedure:

-

Perform an in vitro kinase assay as described above using non-radioactive ATP.

-

Excise the protein band corresponding to Syk from the SDS-PAGE gel.

-

Perform in-gel digestion of the protein using a protease such as trypsin.

-

Extract the resulting peptides from the gel.

-

Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences and pinpoint the exact sites of tyrosine phosphorylation based on the mass shift of 80 Da.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling events and experimental procedures can aid in understanding the regulation and study of Syk kinase.

Figure 1. Syk signaling pathway initiated by BCR activation, highlighting key autophosphorylation sites and downstream effectors.

Figure 2. Experimental workflow for the identification of Syk autophosphorylation sites using mass spectrometry.

Conclusion and Future Directions

The autophosphorylation of Syk kinase is a multifaceted process that is central to its function in immune cell signaling. The phosphorylation of specific tyrosine residues within the activation loop and interdomain B linker region serves to both enhance its catalytic activity and to recruit a host of downstream signaling proteins, thereby propagating and diversifying the initial receptor-mediated signal. A thorough understanding of these autophosphorylation events is critical for the development of selective Syk inhibitors for the treatment of autoimmune diseases and certain cancers.

Future research will likely focus on elucidating the precise temporal and spatial dynamics of Syk autophosphorylation in living cells using advanced imaging techniques. Furthermore, identifying novel autophosphorylation sites and their associated binding partners will continue to refine our understanding of the complex signaling networks governed by Syk.

ITAM-dependent and independent Syk kinase activation

An In-depth Technical Guide to ITAM-dependent and -independent Syk Kinase Activation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase that functions as a central signaling hub in a myriad of cellular processes, particularly in the hematopoietic lineage. Its role in coupling immunoreceptors to downstream signaling cascades makes it essential for both adaptive and innate immunity.[1][2] Activation of Syk is a key event in mediating cellular responses such as proliferation, differentiation, phagocytosis, and inflammatory mediator release.[2] Historically, Syk activation was considered to be strictly dependent on the engagement of receptors featuring Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). However, a growing body of evidence has illuminated several ITAM-independent pathways that also converge on Syk, expanding its functional repertoire.[1] This guide provides a detailed examination of both ITAM-dependent and -independent mechanisms of Syk activation, presents quantitative data, details key experimental protocols for its study, and illustrates the core signaling pathways.

Chapter 1: The Canonical ITAM-Dependent Syk Activation Pathway

The canonical and most well-characterized mechanism of Syk activation is initiated by the phosphorylation of ITAMs.[3] An ITAM is a conserved sequence motif, defined by the consensus sequence Yxx(L/I)x6-12Yxx(L/I), found within the cytoplasmic domains of activating immunoreceptors or their associated transmembrane adapter proteins.[4] This pathway is fundamental to signaling from the B-cell receptor (BCR), T-cell receptor (TCR), and various Fc receptors (FcRs).[4]

Mechanism of Activation

The activation sequence is a precisely orchestrated multi-step process:

-

Receptor Ligation and Src Family Kinase (SFK) Activation: The process begins when a ligand (e.g., an antigen or an antibody) binds to and clusters immunoreceptors on the cell surface. This clustering brings the receptors into proximity with Src Family Kinases (SFKs) like Lyn, Fyn, or Lck.[5]

-

ITAM Phosphorylation: The activated SFKs phosphorylate the two tyrosine residues within the ITAMs of the receptor chains (e.g., CD79a/b for the BCR, or the FcRγ chain for Fc receptors).[1][5]

-

Syk Recruitment and Binding: Syk possesses two N-terminal Src Homology 2 (SH2) domains in tandem (tSH2), which exhibit a high affinity for the dually phosphorylated ITAM (pITAM).[6] Syk is recruited from the cytoplasm to the cell membrane by binding to these pITAMs.[7]

-

Conformational Change and Activation: In its basal state, Syk is held in an autoinhibited conformation.[1][8] The binding of its tSH2 domains to the pITAM induces a significant conformational change. This change relieves the autoinhibitory interaction between the SH2 domains and the C-terminal kinase domain, leading to an initial increase in Syk's catalytic activity.[6][7]

-

Full Activation and Downstream Signaling: This initial activation is stabilized and amplified by subsequent trans- and autophosphorylation events. SFKs and Syk itself phosphorylate key tyrosine residues in Syk's activation loop (Y525/526 in human Syk) and linker regions, leading to full enzymatic activation.[9] Once fully active, Syk phosphorylates a range of downstream adapter proteins and enzymes, such as SLP-76, BLNK, and PLCγ, which propagate the signal to induce cellular responses like calcium mobilization and activation of transcription factors.[1][9]

Visualization of ITAM-Dependent Syk Activation

Chapter 2: ITAM-independent Syk Activation Mechanisms

While ITAM-based signaling is a major route to Syk activation, several alternative, ITAM-independent mechanisms have been identified. These pathways are crucial for cellular processes including innate immune recognition, cell adhesion, and platelet activation.[1]

Activation by Hemi-ITAM (hemITAM) Receptors

Certain receptors, particularly in the C-type lectin family like CLEC-2, possess a single YxxL motif known as a hemITAM.[10] The mechanism for Syk activation via these receptors differs subtly but significantly from the canonical pathway:

-

Receptor Dimerization: Ligation of hemITAM receptors is proposed to induce their dimerization or clustering. This brings two hemITAM motifs into close proximity, creating a binding site that structurally mimics a conventional dually-phosphorylated ITAM.[11][12]

-

Syk Recruitment: Syk's tandem SH2 domains can then bind across the two adjacent phosphorylated hemITAMs of the receptor dimer, with a stoichiometry of one Syk molecule to two CLEC-2 receptors.[11][12]

-

Distinct Downstream Requirements: A key difference is the critical role of PI3-kinase (PI3K) and Tec family kinases (e.g., Btk) in activating Syk downstream of CLEC-2.[13] Inhibition of PI3K or Tec kinases abolishes CLEC-2-mediated Syk phosphorylation, a dependency not observed in the canonical ITAM-driven activation via the GPVI receptor in platelets.[10][13] This suggests a model where SFKs phosphorylate the hemITAM, PI3K is recruited and activated, and the resulting PIP3 production recruits Tec kinases, which then phosphorylate and fully activate Syk.[13]

Activation by Integrins

Integrins, the key receptors mediating cell adhesion to the extracellular matrix, can also activate Syk through at least two distinct mechanisms:

-

ITAM-dependent Co-option: Integrin ligation can trigger the phosphorylation of associated ITAM-bearing adapters like FcRγ or DAP12.[1] In this scenario, the integrin acts as the primary ligand-binding receptor but co-opts the canonical ITAM machinery to recruit and activate Syk.

-

Direct ITAM-independent Interaction: A more direct pathway involves the interaction of the integrin β-chain cytoplasmic tail with Syk.[14][15] Evidence suggests that Syk can bind directly to the β3 integrin cytoplasmic domain via its N-terminal SH2 domains.[14] This interaction is thought to recruit Syk into an "integrin signaling complex" where it can be efficiently phosphorylated and activated by clustered SFKs, which are themselves activated by integrin engagement.[15][16]

Activation by C-type Lectins and the CARD9 Pathway

Innate immune receptors like Dectin-1 (a C-type lectin receptor that recognizes β-glucans from fungi) activate Syk to initiate a distinct downstream signaling cascade. While Dectin-1 contains an ITAM-like motif, the subsequent pathway is unique.

-

Syk-CARD9 Coupling: Following Dectin-1 ligation and Syk activation, Syk phosphorylates the caspase recruitment domain-containing protein 9 (CARD9).[10]

-

The CBM Signalosome: Phosphorylated CARD9 serves as a scaffold to assemble the "CBM signalosome," a complex comprising CARD9, B-cell lymphoma 10 (BCL10), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[3][8]

-

NF-κB Activation: The formation of this complex is essential for activating the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like IL-6 and IL-23, crucial for antifungal immunity.[3][10]

Visualization of an ITAM-independent Pathway (Dectin-1)

Chapter 3: Quantitative Analysis of Syk Activation

Quantifying the activation of Syk is essential for understanding the potency of different stimuli and for evaluating the efficacy of therapeutic inhibitors. Activation is typically measured by assessing the phosphorylation status of key tyrosine residues or by directly measuring its enzymatic activity.

Table 1: Quantitative Data on Syk Kinase Activation

| Activation Stimulus | Receptor Pathway | Method | Result | Cell/System Type | Citation |

| Phosphorylated ITAM peptide | Canonical ITAM | In vitro Omnia kinase assay | ~7-fold increase in kinase activity of unphosphorylated Syk | Purified recombinant Syk protein | [17] |

| Rhodocytin | hemITAM (CLEC-2) | NFAT-Luciferase Reporter Assay | ~6-fold increase in luciferase activity over unstimulated control | DT40 cells transfected with CLEC-2 | [2] |

| BCR Cross-linking | Canonical ITAM | In-cell peptide biosensor assay | Dose-dependent increase in biosensor phosphorylation | Primary splenic B cells | [18] |

| H2O2 (Oxidative Stress) | ITAM-dependent (BCR) | In-cell peptide biosensor assay | Dose-dependent increase in biosensor phosphorylation | Primary splenic B cells | [18] |

| Collagen-related peptide (CRP) | Canonical ITAM (GPVI) | Western Blot (p-Syk Y519/520) | Phosphorylation dramatically reduced in Syk Y342F mutant vs. WT | Mouse Platelets | [19] |

| CLEC-2 Antibody | hemITAM (CLEC-2) | Western Blot (p-Syk Y519/520) | Phosphorylation greatly inhibited in Syk Y342F mutant vs. WT | Mouse Platelets | [19] |

Note: Direct quantitative comparisons across different cell types and assays should be made with caution. The data illustrate that both ITAM and non-ITAM stimuli lead to robust, measurable Syk activation.

Chapter 4: Experimental Methodologies for Studying Syk Activation

Reliable and reproducible protocols are the bedrock of kinase signaling research. The following sections provide detailed methodologies for two key experimental approaches: Immunoprecipitation followed by Western Blotting to assess in-cell phosphorylation, and the in vitro Kinase Assay to measure enzymatic activity directly.

Protocol: Immunoprecipitation (IP) and Western Blotting for Phospho-Syk

This method is used to isolate Syk from cell lysates and determine its phosphorylation status using phospho-specific antibodies.

A. Solutions and Reagents

-

Cell Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1 mM Na3VO4, 1 mM PMSF, and protease inhibitor cocktail.

-

Wash Buffer: Cell Lysis Buffer without protease inhibitors.

-

Antibodies: Primary antibody for IP (e.g., anti-Syk), primary antibody for WB (e.g., anti-phospho-Syk Y525/526), HRP-conjugated secondary antibody.

-

Protein A/G Agarose Beads: 50% slurry in PBS.

-

SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 100 mM DTT, 0.02% bromophenol blue.

B. Cell Lysis

-

Culture cells to the desired density and stimulate with agonist (e.g., anti-IgM for BCR, pervanadate) for the desired time.

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 0.5-1.0 mL of ice-cold Cell Lysis Buffer to the plate. Incubate on ice for 10 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new, pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

C. Immunoprecipitation

-

Normalize lysate samples to 1 mg of total protein in 500 µL of Lysis Buffer.

-

(Optional Pre-clearing) Add 20 µL of Protein A/G bead slurry to the lysate. Rock for 30 minutes at 4°C. Centrifuge and transfer the supernatant to a new tube. This reduces non-specific binding.

-

Add 2-4 µg of the primary anti-Syk antibody to the cleared lysate. Rock overnight at 4°C.

-

Add 30 µL of Protein A/G bead slurry. Rock for 2-3 hours at 4°C.

-

Collect the beads by centrifuging at 1,000 x g for 30 seconds at 4°C. Discard the supernatant.

-

Wash the bead pellet 3-5 times with 1 mL of cold Wash Buffer, pelleting the beads between each wash.

D. Western Blotting

-

After the final wash, aspirate all supernatant and resuspend the bead pellet in 40 µL of 2X SDS-PAGE Sample Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and reduce them.

-

Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST (TBS + 0.1% Tween-20).

-

Incubate the membrane with the anti-phospho-Syk antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash 3 times with TBST.

-

Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using a digital imager or film.

-

(Optional) Strip the membrane and re-probe with a total Syk antibody to confirm equal loading.

(Protocol synthesized from[5][20][21][22][23])

Protocol: In Vitro Syk Kinase Assay (ADP-Glo™ Format)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity. It is suitable for HTS and inhibitor profiling.

A. Solutions and Reagents

-

Syk Kinase: Recombinant human Syk enzyme.

-

Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1 or a specific biotinylated peptide substrate.

-

ATP: 10 mM stock solution.

-

ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

B. Kinase Reaction

-

Prepare the kinase reaction mix. For a 25 µL reaction, combine:

-

5 µL of Kinase Buffer (5X)

-

2.5 µL of Substrate (10X)

-

2.5 µL of Test Compound (inhibitor) or vehicle control

-

5 µL of Syk Enzyme (in 1X Kinase Buffer)

-

-

Dispense the reaction mix into wells of a 96- or 384-well plate.

-

Initiate the reaction by adding 5 µL of ATP solution (e.g., 250 µM for a 50 µM final concentration).

-

Incubate at 30°C for a set time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

C. Detection

-

To stop the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-